molecular formula C12H10N4O B8346866 4,6-Diamino-2-phenoxy-nicotinonitrile CAS No. 42530-06-3

4,6-Diamino-2-phenoxy-nicotinonitrile

Cat. No.: B8346866
CAS No.: 42530-06-3
M. Wt: 226.23 g/mol
InChI Key: HSRMZGPHZLSLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Diamino-2-phenoxy-nicotinonitrile is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

42530-06-3

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

4,6-diamino-2-phenoxypyridine-3-carbonitrile

InChI

InChI=1S/C12H10N4O/c13-7-9-10(14)6-11(15)16-12(9)17-8-4-2-1-3-5-8/h1-6H,(H4,14,15,16)

InChI Key

HSRMZGPHZLSLMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC(=N2)N)N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A heavy walled, sealable tube suitable for microwave heating was charged with 60 mg (1.5 mmol) of NaH (60% dispersion in mineral oil) and 3 mL of dioxane. To the suspension was added 150 mg (1.59 mmol) of phenol, then the mixture was stirred for 15 min. Next, 212 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile was added. The tube was sealed, and the mixture was heated with a microwave apparatus at 190° C. for 25 minutes then cooled and concentrated under reduced pressure. The residue was diluted with 10 mL of toluene and concentrated again under reduced pressure. The remaining material was taken up in 20 mL of ethyl acetate and extracted with 2M NaOH(aq.) (3×5 mL), and brine (1×5 mL), draining some red precipitate with the aqueous layers. The organic layer was dried over MgSO4, filtered, and concentrated to 178 mg (79%) of an orange solid. The product could be further purified via silica gel chromatography, eluting with 50:50 ethyl acetate:hexanes to provide a white solid. 1H NMR (300 MHz, d6-DMSO) δ 7.38 (m, 2H), 7.17 (m, 1H), 7.10 (m, 2H), 6.37 (s, 2H), 6.25 (s, 2H), 5.41 (s, 1H); MS (ESI) m/e=227 (M+H)+, 225 (M−H)−.
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